molecular formula C11H16N2O3 B8026101 5-Methyl-3-nitro-2-(pentyloxy)pyridine

5-Methyl-3-nitro-2-(pentyloxy)pyridine

Cat. No.: B8026101
M. Wt: 224.26 g/mol
InChI Key: BCLCYDIMUSXGEV-UHFFFAOYSA-N
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Description

5-Methyl-3-nitro-2-(pentyloxy)pyridine (CAS: [1881293-57-7], MFCD29043417) is a nitro-substituted pyridine derivative characterized by a methyl group at position 5, a nitro group at position 3, and a pentyloxy chain at position 2 of the pyridine ring. Its molecular formula is C₁₁H₁₆N₂O₃, with a molecular weight of 236.26 g/mol. The compound is commercially available with a purity of 95% and is typically supplied in 1g, 5g, and 25g quantities .

Properties

IUPAC Name

5-methyl-3-nitro-2-pentoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-3-4-5-6-16-11-10(13(14)15)7-9(2)8-12-11/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCLCYDIMUSXGEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C=C(C=N1)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-3-nitro-2-(pentyloxy)pyridine typically involves the nitration of a pyridine derivative followed by the introduction of a pentyloxy group. One common method is the nitration of 5-methyl-2-pentyloxypyridine using nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 3-position of the pyridine ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-3-nitro-2-(pentyloxy)pyridine undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form various derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Ammonia, amines, and other nucleophiles.

Major Products Formed:

    Amino derivatives: Formed through the reduction of the nitro group.

    Substituted pyridines: Formed through nucleophilic substitution reactions.

Scientific Research Applications

5-Methyl-3-nitro-2-(pentyloxy)pyridine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Methyl-3-nitro-2-(pentyloxy)pyridine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The pentyloxy group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and increasing its bioavailability.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 5-Methyl-3-nitro-2-(pentyloxy)pyridine with structurally related pyridine derivatives:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features Source
This compound 5-Me, 3-NO₂, 2-pentyloxy C₁₁H₁₆N₂O₃ 236.26 Long alkoxy chain, high lipophilicity
2-Methoxy-4-methyl-5-nitropyridine 2-MeO, 4-Me, 5-NO₂ C₇H₈N₂O₃ 168.15 Compact structure, high yield (95%)
3-Iodo-2-methoxy-5-methylpyridine 3-I, 2-MeO, 5-Me C₇H₈INO 265.05 Halogen substituent, polar
2-Methyl-3-nitro-6-phenoxypyridine 2-Me, 3-NO₂, 6-phenoxy C₁₂H₁₀N₂O₃ 246.22 Aromatic phenoxy group
(E)-Methyl 3-(5-methoxypyridin-3-yl)acrylate 5-MeO, acrylate ester C₁₀H₁₁NO₃ 193.20 Conjugated double bond, ester

Physicochemical Properties

  • Lipophilicity : The pentyloxy chain in the target compound enhances lipophilicity (logP ≈ 2.8 predicted) compared to methoxy (logP ≈ 1.2) or ethoxy analogs, making it more suitable for lipid-rich environments.
  • Solubility : Methoxy and shorter alkoxy derivatives (e.g., 2-Methoxy-4-methyl-5-nitropyridine) exhibit higher aqueous solubility due to reduced hydrophobicity .
  • Electronic Effects : The nitro group at position 3 in the target compound withdraws electron density, polarizing the pyridine ring. In contrast, 5-nitro isomers (e.g., 2-Methoxy-4-methyl-5-nitropyridine) exhibit distinct electronic profiles due to meta vs. para substitution .

Key Research Findings

  • Synthetic Challenges : Longer alkoxy chains (e.g., pentyloxy) require optimized conditions for introduction, as steric effects can reduce yields compared to methoxy derivatives .
  • Structure-Activity Relationships (SAR) : Nitro position significantly impacts bioactivity. For example, 3-nitro isomers may exhibit different antimicrobial potency compared to 5-nitro analogs .
  • Thermal Stability : Nitro groups generally decrease thermal stability, but bulky substituents like pentyloxy may counteract this by increasing molecular rigidity.

Biological Activity

5-Methyl-3-nitro-2-(pentyloxy)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and applications in various fields, supported by relevant data and research findings.

This compound is characterized by a pyridine ring substituted with a methyl group, a nitro group, and a pentyloxy group. The synthesis typically involves multi-step organic reactions, starting with the nitration of 5-methyl-2-pentyloxy-pyridine. This process is carried out under controlled conditions to achieve selective nitration at the appropriate position on the pyridine ring. The resulting compound can be purified using recrystallization or chromatography techniques.

Antimicrobial Properties

Research indicates that compounds related to this compound exhibit significant antimicrobial activity. For instance, derivatives of nitroxoline (a related compound) have shown potent effects against various bacterial strains and cancer cell lines . The biological activity is often attributed to the nitro group, which can undergo bioreduction to form reactive intermediates that interact with cellular components.

Anti-Cancer Activity

Recent studies have explored the anti-cancer potential of nitroxoline derivatives, revealing their ability to inhibit cell proliferation in pancreatic cancer models. These compounds demonstrated significant cytotoxicity against cancer cell lines such as A549 and MCF-7, with IC50 values indicating effective anti-proliferative properties . The mechanism involves modulation of multiple biological pathways, including apoptosis induction and cell cycle arrest.

The mechanism of action for this compound is complex and may involve:

  • Bioreduction : The nitro group can be reduced to an amino group, leading to the formation of reactive species that interact with DNA or proteins.
  • Cell Membrane Interaction : The pentyloxy group enhances lipophilicity, facilitating interaction with lipid membranes and promoting cellular uptake.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and microbial resistance.

Data Summary

Biological Activity IC50 Values (μM) Cell Lines Tested
Cytotoxicity1.06 ± 0.16A549 (Lung Cancer)
1.23 ± 0.18MCF-7 (Breast Cancer)
2.73 ± 0.33HeLa (Cervical Cancer)

Case Studies

  • Pancreatic Cancer Study : A study evaluated several nitroxoline derivatives against pancreatic cancer cell lines, showing that some compounds had better anti-proliferative effects than traditional treatments like erlotinib. This suggests that modifications to the nitroxoline structure could enhance therapeutic efficacy .
  • Antimicrobial Evaluation : Another research project focused on a library of pyridine derivatives, including those similar to this compound, demonstrating notable antibacterial activity against resistant strains of bacteria .

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